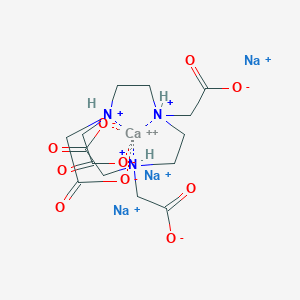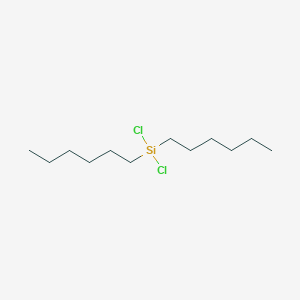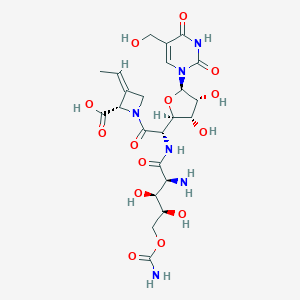
6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and its uses.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would include information about the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with common reagents.科学的研究の応用
Green Synthesis Techniques
One of the significant applications of 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione derivatives is in the field of green chemistry. For instance, an efficient and environmentally friendly method for synthesizing novel derivatives has been developed. This method leverages a one-pot, four-component synthesis that avoids the use of harmful solvents and does not require column chromatography, yielding products under mild conditions with high efficiency. Such techniques are crucial for sustainable chemical synthesis, minimizing environmental impact while maximizing product yield (Satyanarayana et al., 2021).
Antimicrobial Activities
Research has also highlighted the antimicrobial potential of 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione derivatives. These compounds have been synthesized and tested against various bacterial and fungal strains, indicating their potential as a basis for developing new antimicrobial agents. The structure-activity relationship (SAR) of these compounds provides insights into designing more effective antimicrobials (Ewies et al., 2021).
Cytotoxic Activities
Another critical area of application is in the development of cytotoxic agents for cancer therapy. Compounds derived from 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione have shown promising results in inhibiting the growth of various cancer cell lines. These findings are significant for oncology, as they may lead to new treatments for cancer patients, offering potential therapeutic options with high efficacy and specificity (Deady et al., 2003).
Chemiluminescence and Sensing Applications
Moreover, these derivatives have applications in chemiluminescence and as chemical sensors. The ability to undergo chemiluminescent reactions and act as sensors for metal ions makes these compounds valuable in analytical chemistry, environmental monitoring, and medical diagnostics. Such functionalities expand the utility of these compounds beyond traditional pharmaceutical applications, showcasing their versatility in various scientific domains (Degirmenci & Algi, 2017).
Anticonvulsant Properties
Lastly, derivatives of 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione have been explored for their anticonvulsant properties. Research into these compounds has led to the development of potential new drugs for treating epilepsy and other seizure disorders. The synthesis and evaluation of these derivatives have identified compounds with significant anticonvulsant activity, highlighting their potential as a basis for novel antiepileptic drugs (Liu et al., 2017).
Safety And Hazards
This section would include information about the compound’s toxicity, flammability, and other hazards. It would also include information about how to handle and store the compound safely.
将来の方向性
This would involve a discussion of areas where further research is needed. This could include potential applications of the compound that have not yet been explored, or questions about its properties or behavior that have not yet been answered.
I hope this general outline is helpful. If you have a different compound that is well-studied, I would be happy to help you analyze it. Please provide the name or CAS number of the compound.
特性
IUPAC Name |
6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13(2)6-3-4-7-8(5-6)10(15)12-11-9(7)14/h3-5H,1-2H3,(H,11,14)(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHXSGIOAZZWRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)NNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353280 |
Source


|
| Record name | 6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |
CAS RN |
18697-31-9 |
Source


|
| Record name | 6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)




